molecular formula C18H18N4O2 B2695294 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole CAS No. 2034476-76-9

2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole

Cat. No.: B2695294
CAS No.: 2034476-76-9
M. Wt: 322.368
InChI Key: LYMXZUNKILKSIM-UHFFFAOYSA-N
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Description

2-{3-[(6-Methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole is a novel synthetic small molecule designed for preclinical research, featuring a multi-cyclic structure that combines an indole scaffold, a pyrrolidine carboxamide, and a 6-methylpyridazine ether linkage. The indole nucleus is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities and presence in numerous biologically active compounds and approved drugs . Its incorporation into this molecule suggests broad potential for interaction with various enzymatic targets. The specific molecular architecture, particularly the pyrrolidine-1-carbonyl linker connected to a pyridazin-3-yloxy moiety, is structurally analogous to compounds known to inhibit key kinase targets, such as mTOR and PI3K . This indicates its primary research value likely lies in the field of signal transduction inhibition , making it a candidate for investigating new therapeutic pathways in oncology, particularly for studying cell proliferation, survival, and metabolic processes in cancer models. The 6-methylpyridazine group is a common heterocycle found in development candidates targeting a range of diseases . This compound is supplied as a high-purity material to ensure reproducible results in in vitro biochemical assays and cell-based studies. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1H-indol-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-6-7-17(21-20-12)24-14-8-9-22(11-14)18(23)16-10-13-4-2-3-5-15(13)19-16/h2-7,10,14,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMXZUNKILKSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the Pyrrolidine Moiety: This step involves the reaction of the indole core with pyrrolidine derivatives under specific conditions.

    Attachment of the Pyridazinyl Group:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing biological processes. The pyrrolidine and pyridazinyl groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues in the Indole Carboxamide Class

The target compound shares structural motifs with several indole-3-carboxamide derivatives (Table 1). Key analogues include:

Compound Name Indole Substituent (Position 1) Carboxamide Substituent Additional Features
Target Compound H Pyrrolidine-1-carbonyl 3-[(6-methylpyridazin-3-yl)oxy]
STS-135 (5F-APICA) 5-Fluoropentyl N-(Adamantan-1-yl) Fluorinated alkyl chain
SDB-006 Pentyl N-Benzyl Aromatic benzyl group
975F-PY-PICA 5-Fluoropentyl Pyrrolidine-1-carbonyl Fluorinated alkyl chain
5F-AMP 5-Fluoropentyl N-(Cyclopropylmethyl) Cyclopropane moiety

Key Observations :

  • Substituent Diversity : Unlike STS-135 or SDB-006, the target compound lacks alkyl/aryl groups at the indole’s 1-position (H instead of pentyl/fluoropentyl). This may reduce lipophilicity compared to fluorinated analogues .
  • Pyridazine vs.
  • Pyrrolidine Conformation : The pyrrolidine ring’s puckering, quantified via Cremer-Pople parameters (e.g., amplitude $ q $, phase $ \phi $), could influence binding pocket compatibility .

Conformational and Physicochemical Properties

  • Ring Puckering: The pyrrolidine ring in the target compound likely adopts a non-planar conformation. Cremer-Pople analysis (applied to similar compounds) suggests that puckering amplitude ($ q $) and phase angle ($ \phi $) modulate steric interactions with biological targets .
  • Solubility and LogP : The pyridazine moiety may improve aqueous solubility relative to adamantane (STS-135) or benzyl (SDB-006) groups. However, the absence of a fluorinated alkyl chain (cf. 975F-PY-PICA) may reduce membrane permeability.

Biological Activity

The compound 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a pyrrolidine ring, and a pyridazine derivative. Its structural formula can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of indole and pyridazine compounds often demonstrate significant antitumor effects. The structural components of this compound may enhance its ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
  • Anti-inflammatory Effects : Compounds similar to this one have been noted for their anti-inflammatory properties. The presence of the pyrrolidine ring may contribute to modulating inflammatory pathways, potentially making it useful in treating inflammatory diseases .
  • Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against various pathogens, suggesting that this compound could also possess similar properties, warranting further investigation into its efficacy against bacterial and fungal strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of cancer cell lines
Anti-inflammatoryModulation of inflammatory markers
AntimicrobialActivity against specific bacterial strains

Case Studies

  • Antitumor Efficacy :
    • In vitro studies involving various cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated that the compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
  • Synergistic Effects with Other Drugs :
    • A combination study with doxorubicin indicated that this compound could enhance the cytotoxic effects of conventional chemotherapy drugs in breast cancer models, particularly in resistant cell lines .
  • Anti-inflammatory Mechanism :
    • Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in chronic inflammatory conditions like rheumatoid arthritis .

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